2,3-Dihydrofuro[2,3-c]pyridin-3-amine
Description
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-c]pyridin-3-amine |
InChI |
InChI=1S/C7H8N2O/c8-6-4-10-7-3-9-2-1-5(6)7/h1-3,6H,4,8H2 |
InChI Key |
UZXIEVGCIZTZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=NC=C2)N |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
In the realm of chemistry, 2,3-dihydrofuro[2,3-c]pyridin-3-amine serves as a building block for synthesizing various organic molecules. It is employed in:
- Ligand formation : This compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Synthesis of derivatives : It is used to create derivatives with enhanced biological activity or novel properties.
Biology
Research has indicated that this compound exhibits potential biological activities:
- Antimicrobial properties : Studies have shown that similar compounds possess significant antibacterial and antifungal activities.
- Anticancer potential : The compound is being explored for its effects on cancer cell lines, showing promise in inhibiting tumor growth.
Medicine
In medicinal chemistry, this compound is investigated for:
- Pharmaceutical intermediates : It plays a role in drug discovery processes as an intermediate for synthesizing therapeutic agents.
- Neurodegenerative diseases : Recent patents indicate its potential application in treating conditions such as Alzheimer's disease and other tauopathies due to its ability to modulate tau protein interactions .
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotective Effects
Research focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that it significantly reduced reactive oxygen species (ROS) production and improved cell viability in neuronal cell cultures exposed to neurotoxic agents.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |
| Biology | Antimicrobial activity | Exhibits significant antibacterial effects |
| Medicine | Neurodegenerative disease treatment | Potential therapeutic agent for Alzheimer's |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The table below highlights key structural and functional differences between 2,3-dihydrofuro[2,3-c]pyridin-3-amine and its analogs:
Key Observations
Ring Fusion Position: Furo[2,3-c]pyridine (e.g., target compound) vs. Pyrimidine analogs (e.g., ) exhibit distinct binding profiles due to the pyrimidine ring’s hydrogen-bonding capacity .
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃ in ) enhance metabolic stability but may reduce solubility without salt formation .
- Bulky substituents (e.g., dimethoxyphenyl in ) can sterically hinder target engagement or improve selectivity .
Biological Activity: While direct data for the target compound are unavailable, related tetrahydroindolo[2,3-c]quinolinones () demonstrate multitarget activity at L-type calcium channels and DYRK1A kinase, suggesting scaffold versatility in modulating diverse targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
